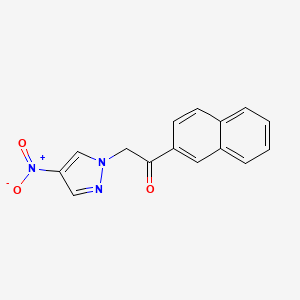

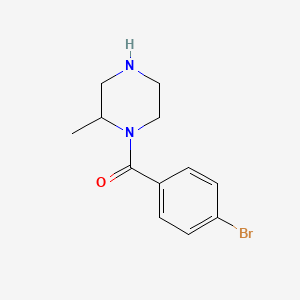

![molecular formula C13H22ClN B6362542 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride CAS No. 1240578-41-9](/img/structure/B6362542.png)

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (BDMAH) is a synthetic organic compound commonly used in scientific research. It is a derivative of aniline, and is a versatile compound with a wide range of applications in the laboratory. BDMAH has been used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.

科学的研究の応用

Steric Effects in Formylation Reactions

The compound demonstrates its utility in formylation reactions of 2,4-dialkylphenol. The presence of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride affects the formation of different by-products due to the steric effects of alkyl groups (Huang, Chu, & Xu, 2008).

Interaction with Amines in Organic Solvents

In a study on the interaction of protonated dyes with amines in organic solvents, (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride was shown to influence solvatochromic bands in the presence of amines, highlighting its importance in understanding solute-solvent interactions (Ribeiro et al., 2011).

Derivative Synthesis and Crystal Structures

The compound plays a role in the synthesis of various derivatives like butyrate and 1,3-dioxane derivatives, with a significant focus on their structural characterization using techniques like X-ray diffraction, which is crucial for understanding molecular arrangements and interactions (Jebas et al., 2013).

Use in Hydroborations and Reductions

It's used in the study of hydroboration, a process important in organic synthesis. Its presence influences the reactivity and selectivity of hydroboration reactions, providing insights into the mechanisms of these reactions (Brown, Kanth, & Zaidlewicz, 1998).

End-Point Indication in Catalytic Thermometric Titration

This compound is utilized in indicating the end-point in the titration of tertiary amines and metal carboxylates. Its use in analytical chemistry, especially in titrations, helps in the precise determination of chemical concentrations (Greenhow, 1977).

In-Situ Cellular Bioassay

It's involved in solution-phase synthesis and coupling reactions in the construction of minilibraries for bioassays. This demonstrates its relevance in medicinal chemistry and drug discovery, especially in the screening of compounds for biological activity (Chiang et al., 2009).

特性

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3;/h6-8,12,14H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZRCNQPVTOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)